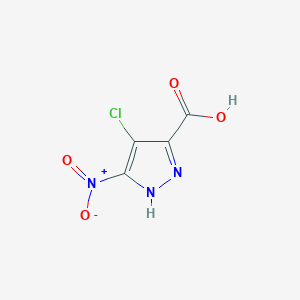

4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDWLECIBCYADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361430 | |

| Record name | 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-92-2 | |

| Record name | 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pyrazole core serves as a versatile scaffold for the development of novel therapeutic agents, owing to the diverse pharmacological activities associated with pyrazole derivatives. This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity for the chloro and nitro substituents, as well as the selective oxidation of a methyl group to a carboxylic acid. The pathway outlined herein commences with readily available starting materials and proceeds through key intermediates, culminating in the formation of the target compound.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-stage process. This strategy focuses on the initial construction of the pyrazole ring, followed by sequential functionalization at the C4 and C5 positions, and finally, the oxidation of a precursor methyl group at C3 to the desired carboxylic acid.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol

Stage 1: Synthesis of Ethyl 2-diazo-3-oxobutanoate

The synthesis begins with the diazotization of ethyl acetoacetate. This reaction introduces the diazo group, which is a crucial functional handle for the subsequent cyclization step to form the pyrazole ring.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (TEA) (3.0 eq) to the solution.

-

Slowly add a solution of tosyl azide (1.0 eq) in DCM to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium tosylsulfinate salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-diazo-3-oxobutanoate as a yellow oil.[1]

Causality: The use of a non-nucleophilic base like triethylamine is critical to deprotonate the active methylene group of ethyl acetoacetate without competing in the subsequent reaction with tosyl azide. The diazo transfer reaction proceeds efficiently under these mild conditions.

Stage 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The pyrazole ring is constructed via a cyclization reaction between the newly synthesized ethyl 2-diazo-3-oxobutanoate and a suitable C2 synthon. In this case, the reaction proceeds via an intramolecular cyclization catalyzed by a rhodium(II) catalyst.

Protocol:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-diazo-3-oxobutanoate (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

-

Add a catalytic amount of a rhodium(II) catalyst, for instance, rhodium(II) acetate dimer (0.1-1 mol%).

-

Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Monitor the reaction by TLC until all the starting diazo compound is consumed.

-

Once the reaction is complete, pass the mixture through a short plug of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate, which can be purified by column chromatography on silica gel.

Causality: Rhodium(II) catalysts are highly effective in promoting the cyclization of α-diazo ketones. The catalyst forms a rhodium carbene intermediate, which then undergoes an intramolecular C-H insertion to form the pyrazole ring. This method offers high efficiency and selectivity.

Stage 3: Synthesis of Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

The next step involves the regioselective chlorination of the pyrazole ring at the C4 position. This is achieved using a mild and effective chlorinating agent.

Protocol:

-

Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of hydrochloric acid and an organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen peroxide (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product, which can be purified by recrystallization or column chromatography to yield ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.

Causality: The combination of hydrochloric acid and hydrogen peroxide generates in situ chlorine, which acts as the electrophile for the chlorination of the electron-rich pyrazole ring. The C4 position is the most nucleophilic and is therefore preferentially chlorinated. This method avoids the use of harsher and less selective chlorinating agents.

Stage 4: Synthesis of this compound

The final stage of the synthesis involves two key transformations: the nitration of the pyrazole ring at the C5 position and the oxidation of the methyl group at C3 to a carboxylic acid. These transformations can be challenging to perform selectively in a single step and may require a two-step sequence.

Part A: Nitration

Protocol:

-

To a stirred solution of ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetic anhydride at 0 °C, slowly add fuming nitric acid (1.1-1.5 eq).[2]

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate.

Causality: The use of a potent nitrating system like fuming nitric acid in acetic anhydride is necessary to introduce the nitro group onto the deactivated pyrazole ring. The presence of the electron-withdrawing ester and chloro groups makes the ring less reactive towards electrophilic substitution.

Part B: Hydrolysis and Oxidation

Protocol:

-

Dissolve the crude ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate in a mixture of a suitable solvent (e.g., tert-butanol) and water.

-

Add a strong oxidizing agent such as potassium permanganate (KMnO4) in several portions.

-

Heat the reaction mixture to reflux and stir vigorously for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality: Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid. The reaction is typically performed under basic or neutral conditions, followed by acidification to isolate the carboxylic acid product. The ester group is also hydrolyzed to the carboxylic acid under these reaction conditions.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | Ethyl Acetoacetate | Ethyl 2-diazo-3-oxobutanoate | Tosyl azide, Triethylamine | ~90% |

| 2 | Ethyl 2-diazo-3-oxobutanoate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Rhodium(II) acetate dimer | >85% |

| 3 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | HCl, H₂O₂ | ~75-85% |

| 4A | Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | Ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate | Fuming HNO₃, Acetic anhydride | ~80% |

| 4B | Ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate | This compound | KMnO₄, then HCl | ~60-70% |

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. Each step has been selected based on its efficiency, selectivity, and the use of reasonably accessible reagents and conditions. The successful execution of this synthesis will provide researchers with a valuable building block for the exploration of new chemical entities with potential therapeutic applications. Adherence to the described protocols and a thorough understanding of the underlying chemical principles are paramount to achieving high yields and purity of the final product.

References

An In-Depth Technical Guide to the Characterization of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive characterization of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to present a robust predictive analysis of its physicochemical properties. The guide covers the probable synthetic route, detailed spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS), crystallographic properties, thermal stability, chromatographic analysis, and chemical reactivity. Each section is supported by detailed protocols, data interpretation, and visual diagrams to provide a thorough understanding for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their diverse biological activities.[1][2][3] The specific substitution pattern on the pyrazole ring dramatically influences its pharmacological profile, making compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents.[4][5] The presence of a carboxylic acid provides a handle for further derivatization, while the chloro and nitro groups modulate the electronic properties and reactivity of the ring system, potentially influencing its interaction with biological targets. This guide aims to provide a detailed, predictive characterization of this molecule to facilitate its use in research and development.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic pathway would begin with the nitration and chlorination of a pyrazole-3-carboxylic acid ester, followed by hydrolysis to the desired product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)

-

Synthesis of Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate:

-

To a solution of ethyl 5-chloro-1H-pyrazole-3-carboxylate (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Hydrolysis to this compound:

-

Dissolve the crude ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections provide predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two key signals: one for the N-H proton of the pyrazole ring and another for the carboxylic acid proton. The N-H proton is anticipated to appear as a broad singlet in the range of 13-15 ppm, while the carboxylic acid proton will also be a broad singlet, typically above 10 ppm. The exact chemical shifts will be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on known substituent effects on the pyrazole ring.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| N-H | 13.0 - 15.0 (broad s) |

| COOH | > 10.0 (broad s) |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 160 - 165 |

| C3 | 140 - 145 |

| C4 | 125 - 130 |

| C5 | 148 - 153 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted FT-IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H (Pyrazole) | 3200 - 3000 (broad) |

| C=O (Carboxylic Acid) | 1720 - 1700 |

| C=N (Pyrazole Ring) | 1620 - 1580 |

| NO₂ (Asymmetric Stretch) | 1550 - 1520 |

| NO₂ (Symmetric Stretch) | 1360 - 1330 |

| C-Cl | 800 - 750 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1. The fragmentation pattern will likely involve the loss of small molecules such as NO₂, CO₂, and HCN.

| Predicted Mass Spectrometry Data | |

| m/z | Proposed Fragment |

| 191/193 | [M]⁺ (Molecular Ion) |

| 145/147 | [M - NO₂]⁺ |

| 118/120 | [M - NO₂ - HCN]⁺ |

| 101/103 | [M - COOH - NO]⁺ |

Crystallographic and Thermal Properties

Crystal Structure and Packing (Predictive)

Based on the crystal structures of similar pyrazole carboxylic acids, this compound is expected to form extensive hydrogen bonding networks in the solid state.[6][7] The carboxylic acid groups are likely to form dimers, and the pyrazole N-H will act as a hydrogen bond donor to either a nitro group or a carboxylic oxygen of a neighboring molecule, leading to a well-ordered crystal lattice.[6]

Caption: Predicted hydrogen bonding interactions in the crystal lattice.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide insights into the thermal stability of the compound. It is predicted that the compound will be stable up to a certain temperature, after which it will undergo decomposition. The decomposition is likely to be an exothermic process due to the presence of the nitro group. The initial decomposition may involve the loss of the carboxylic acid group, followed by the breakdown of the heterocyclic ring.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. A reverse-phase method would be appropriate given the polar nature of the molecule.

HPLC Method Protocol (Predictive)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound shows maximum absorbance (likely around 254 nm and 280 nm due to the nitro and pyrazole chromophores).

Caption: A typical workflow for the HPLC analysis of the target compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups.

-

Carboxylic Acid: The carboxylic acid group can be readily converted to esters, amides, and acid chlorides, providing a versatile point for derivatization.

-

Pyrazole Ring: The pyrazole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing nitro group will deactivate the ring. The chlorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution, especially with strong nucleophiles, facilitated by the electron-withdrawing nitro group.[7][8]

Applications in Drug Discovery

Substituted pyrazole-3-carboxylic acids are valuable scaffolds in drug discovery. They have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The title compound, with its unique substitution pattern, serves as a key intermediate for the synthesis of a library of compounds for high-throughput screening and lead optimization in various therapeutic areas.

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, characterization of its key physicochemical properties. The presented synthetic strategies, spectroscopic data, and reactivity profile are based on sound chemical principles and data from analogous structures, offering a valuable resource for researchers working with this and related compounds. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this intriguing molecule.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid

Foreword: The Rationale for Comprehensive Characterization

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The compound 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3] The precise understanding of its physical properties is not merely an academic exercise; it is the foundational data upon which all subsequent research and development efforts are built. From influencing formulation strategies and bioavailability to dictating reaction kinetics and purification methods, these parameters are critical for advancing a compound from the laboratory to clinical application.

This technical guide provides a comprehensive framework for the determination of the key physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale for each experimental choice.

Molecular Identity and Structural Elucidation

The initial step in characterizing any novel compound is to confirm its molecular identity and structure. For this compound, the fundamental details are as follows:

| Property | Value | Source |

| CAS Number | 84547-92-2 | [4] |

| Molecular Formula | C₄H₂ClN₃O₄ | [4] |

| Molecular Weight | 191.53 g/mol | [4] |

The structural formula of this compound is presented below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which in turn dictates the compound's physical and chemical behavior.

Caption: Chemical structure of this compound.

Crystalline Structure and Polymorphism

The solid-state properties of a pharmaceutical compound are of utmost importance. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Rationale for X-ray Crystallography

Understanding the crystal structure provides invaluable insights into:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties (e.g., solubility, melting point, stability).

-

Solvation/Hydration: The incorporation of solvent molecules into the crystal lattice.

-

Intermolecular Interactions: The hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal packing. These interactions can influence the compound's physical properties and its interactions with biological targets.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution.

Caption: Generalized workflow for single-crystal X-ray diffraction.

Thermal Properties

The thermal behavior of a compound is a critical indicator of its stability and purity.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[5][6][7]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

-

Heating Rate: An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C/minute) for an accurate determination.

Thermal Stability

Given the presence of a nitro group, it is crucial to assess the thermal stability of this compound to identify any potential decomposition or explosive hazards. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events like melting and exothermic events like decomposition.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Solubility and Acidity

Solubility is a key determinant of a drug's bioavailability and is crucial for designing appropriate formulations. The acidity, expressed as the pKa, influences a compound's solubility at different pH values and its interactions with biological targets.

Solubility Determination

The solubility of this compound should be determined in a range of solvents relevant to pharmaceutical development.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the compound in the saturated solution is then determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

A suggested panel of solvents includes:

-

Water

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0)

-

Ethanol

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Acetone

pKa Determination

The pKa is the pH at which the acidic and basic forms of a molecule are present in equal concentrations. For this compound, the carboxylic acid group is expected to be the primary acidic functional group. The pyrazole ring itself can also exhibit acidic or basic properties.[3]

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter.

-

Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa can be determined from the midpoint of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a wealth of structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and the various vibrations of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Summary of Physicochemical Properties

The following table should be used to compile the experimentally determined physical properties of this compound.

| Property | Experimental Value | Method |

| Melting Point (°C) | Capillary Method | |

| Decomposition Temperature (°C) | TGA/DSC | |

| Solubility in Water (mg/mL) | Equilibrium Solubility | |

| Solubility in PBS pH 7.4 (mg/mL) | Equilibrium Solubility | |

| Solubility in Ethanol (mg/mL) | Equilibrium Solubility | |

| pKa | Potentiometric Titration | |

| ¹H NMR (δ, ppm) | NMR Spectroscopy | |

| ¹³C NMR (δ, ppm) | NMR Spectroscopy | |

| IR (cm⁻¹) | FT-IR Spectroscopy | |

| Mass Spectrum (m/z) | Mass Spectrometry |

Conclusion

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical and indispensable step in its journey from a promising lead compound to a potential therapeutic agent. The data generated from these studies will provide a solid foundation for all future research and development activities, ultimately enabling the rational design of safe and effective medicines.

References

An In-depth Technical Guide to 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide delves into the molecule's structural features, predicted physicochemical properties, and spectroscopic characteristics. A detailed, proposed synthesis protocol is outlined, explaining the rationale behind the selection of reagents and reaction conditions. Furthermore, the guide explores the reactivity of this functionalized pyrazole and discusses its potential applications as a versatile building block in the development of novel therapeutic agents, supported by a review of the biological activities of related compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of pyrazole-based scaffolds.

Introduction

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug design. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its steric, electronic, and lipophilic properties, thereby modulating its biological activity. This guide focuses on a particularly interesting derivative: this compound. The presence of a chloro group, a nitro group, and a carboxylic acid moiety on the pyrazole ring makes this compound a highly versatile and reactive intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3][4]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted at the C3, C4, and C5 positions. The IUPAC name for this compound is this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂ClN₃O₄ | Appchem[5] |

| Molecular Weight | 191.53 g/mol | Appchem[5] |

| CAS Number | 84547-92-2 | Appchem[5] |

| Predicted LogP | 1.1 | ChemDraw |

| Predicted pKa | ~1.5-2.5 (carboxylic acid) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

The molecular geometry of the pyrazole ring is planar. While a crystal structure for the title compound is not publicly available, the structure of the closely related 4-chloro-1H-pyrazole-3-carboxylic acid has been reported, confirming the planarity of the pyrazole ring. The presence of the electron-withdrawing nitro and chloro groups is expected to influence the electron density distribution within the pyrazole ring, impacting its reactivity.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be relatively simple, showing a single prominent signal for the N-H proton of the pyrazole ring. This proton is acidic and its chemical shift will be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this peak would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The carboxylic acid proton will also appear as a very broad singlet at a downfield position, potentially overlapping with the N-H proton signal.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton. Four distinct signals are expected for the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-170 ppm.[6] The chemical shifts of the three pyrazole ring carbons will be influenced by the attached substituents. The carbon bearing the nitro group (C5) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the chlorine atom (C4) will also be downfield, while the carbon bearing the carboxylic acid group (C3) will be influenced by both the carboxylic acid and the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.[7] A very broad absorption in the region of 2500-3300 cm⁻¹ is expected for the O-H stretch of the hydrogen-bonded carboxylic acid.[8] The N-H stretching vibration of the pyrazole ring will likely appear as a moderate to sharp band around 3100-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid should be present in the range of 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to give rise to two strong bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.53 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, NO₂, and HCl.

Proposed Synthesis Protocol

While a specific, detailed experimental procedure for the synthesis of this compound is not readily found in the peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the functionalization of pyrazole rings. The proposed synthesis involves a two-step process starting from a commercially available precursor, 1H-pyrazole-3-carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Step 1: Chlorination of 1H-Pyrazole-3-carboxylic Acid

Rationale: The first step involves the regioselective chlorination of the pyrazole ring at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of pyrazoles.

Experimental Protocol:

-

To a stirred solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-1H-pyrazole-3-carboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Nitration of 4-Chloro-1H-pyrazole-3-carboxylic Acid

Rationale: The second step is the nitration of the chlorinated intermediate. The presence of the electron-withdrawing chloro and carboxylic acid groups will deactivate the pyrazole ring towards electrophilic substitution. Therefore, strong nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are likely required. The nitro group is expected to be directed to the C5 position.

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid, add 4-chloro-1H-pyrazole-3-carboxylic acid (1 equivalent) portion-wise at 0 °C, ensuring the temperature does not exceed 5 °C.

-

To this solution, add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization.

Chemical Reactivity and Potential Applications

This compound is a trifunctional molecule, and each functional group offers opportunities for further chemical transformations, making it a valuable synthetic intermediate.

Caption: Reactivity map of this compound.

-

Carboxylic Acid Group: The carboxylic acid at the C3 position can be readily converted into a variety of other functional groups. For instance, it can undergo esterification to form esters, or be converted to an acid chloride, which can then be reacted with amines to form amides.[9][10] These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

-

Chloro Group: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, especially given the electron-withdrawing nature of the adjacent nitro and carboxylic acid groups. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to further functionalize the pyrazole ring.

-

Nitro Group: The nitro group at the C5 position can be reduced to an amino group. This amino group can then serve as a handle for further derivatization, such as acylation, alkylation, or diazotization reactions. The resulting aminopyrazole derivatives are important precursors for many biologically active compounds.

-

N-H Group: The pyrazole ring's N-H group can be alkylated or arylated to introduce substituents at the N1 position, which is a common strategy in drug design to modulate the compound's properties.

Given the diverse reactivity of this molecule, this compound is a promising starting material for the synthesis of compounds with potential applications in various therapeutic areas. Substituted pyrazoles have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific combination of substituents in the title compound suggests its potential as a scaffold for the development of novel inhibitors of various enzymes or receptors.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a plausible synthetic route. The versatile reactivity of its three functional groups opens up numerous avenues for the creation of diverse molecular architectures for drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. mc.minia.edu.eg [mc.minia.edu.eg]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Solubility of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. In the absence of extensive empirical data in published literature, this document focuses on the foundational principles and methodologies required for researchers, scientists, and drug development professionals to predict, determine, and understand the solubility of this compound. We will explore the physicochemical properties influencing its behavior in various organic solvents, provide detailed experimental protocols for both qualitative and quantitative solubility assessment, and discuss the strategic selection of solvents in a research and development context.

Introduction: Understanding the Molecule

This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring system and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1]. The subject molecule is functionalized with three key substituents: a carboxylic acid group (-COOH), a nitro group (-NO₂), and a chlorine atom (-Cl). These functional groups are critical in defining the molecule's physicochemical properties, including its solubility.

-

Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.[2][3] It also imparts acidic properties, allowing for salt formation in the presence of a base, which can dramatically increase aqueous solubility.

-

Nitro Group (-NO₂): A strong electron-withdrawing and polar group, the nitro group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Chlorine Atom (-Cl): An electronegative atom that contributes to the molecule's overall polarity.

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as an acceptor.

The combination of these features results in a molecule with significant polarity and multiple sites for hydrogen bonding.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5][6] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4]

Physicochemical Properties and Their Influence

Based on its structure, we can predict the behavior of this compound in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents can engage in hydrogen bonding. Given the carboxylic acid, nitro group, and pyrazole N-H, the compound is expected to have high solubility in these solvents. The ability of both the solute and solvent to act as hydrogen bond donors and acceptors will facilitate strong intermolecular interactions.[2][7]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents are polar and can act as hydrogen bond acceptors but not donors. The compound's hydrogen bond donor sites (-COOH, N-H) can interact favorably with the solvent's acceptor sites (e.g., the sulfoxide oxygen in DMSO). Therefore, good to moderate solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and interact primarily through weak van der Waals forces.[4] Due to the highly polar nature of this compound, it is predicted to have low to negligible solubility in nonpolar solvents. The energy required to break the strong intermolecular forces between the solute molecules would not be compensated by the weak interactions with the solvent.[7]

Data Summary: Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound based on structural analysis.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Acetic Acid | High | Strong hydrogen bonding potential from -COOH, -NO₂, and pyrazole N-H groups.[2][3] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Low / Insoluble | Mismatch in polarity and intermolecular forces; "like dissolves like" principle.[4][5] |

Experimental Determination of Solubility

To move from prediction to empirical data, standardized experimental protocols are essential. It is crucial to distinguish between two key concepts:

-

Thermodynamic Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pressure).[8][9][10] This is an intrinsic property of the compound. The shake-flask method is the gold standard for its determination.[11][12][13]

-

Kinetic Solubility: The concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][12][14] This value is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is highly dependent on the experimental protocol.[9][15]

Protocol for Qualitative Solubility Assessment

This rapid method provides a preliminary classification of the compound's solubility across a range of solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in various organic solvents at a fixed concentration.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)

-

Vortex mixer

-

Analytical balance

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, acetonitrile, toluene, hexane)

Procedure:

-

Weigh approximately 1-2 mg of the compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Cap the tube securely and vortex vigorously for 60 seconds.[16]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.[16]

-

-

Record the observation for each solvent tested.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 5. teachy.ai [teachy.ai]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. tutorchase.com [tutorchase.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. scribd.com [scribd.com]

- 12. enamine.net [enamine.net]

- 13. who.int [who.int]

- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.ws [chem.ws]

discovery and history of pyrazole-3-carboxylic acids

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Pyrazole-3-Carboxylic Acids

Abstract

The pyrazole-3-carboxylic acid motif is a cornerstone of modern medicinal and agricultural chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic accessibility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, history, and synthetic evolution of this critical heterocyclic core. We begin by tracing its origins to the seminal work of Ludwig Knorr in the late 19th century and explore the foundational condensation reactions that first brought pyrazoles to light. The narrative then progresses through the development of more sophisticated and regioselective methodologies, including 1,3-dipolar cycloadditions and efficient multi-component reactions. Key experimental protocols are detailed, explaining the causality behind strategic choices to provide actionable insights for laboratory application. The guide culminates with an examination of the scaffold's contemporary significance, illustrated through case studies in antiviral, oncology, and anti-inflammatory drug discovery. Throughout, a strong emphasis is placed on authoritative grounding, with rigorous citation of primary literature to ensure scientific integrity.

The Pyrazole-3-Carboxylic Acid Core: A Privileged Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor. The addition of a carboxylic acid group at the 3-position creates the pyrazole-3-carboxylic acid scaffold, a structure of immense value in drug discovery and agrochemistry.[1]

The carboxylic acid moiety is not merely a passive substituent; it serves two critical functions:

-

A Synthetic Handle: It provides a convenient point for chemical modification, allowing for the creation of esters, amides, and other derivatives to modulate properties like solubility, cell permeability, and target binding affinity.[2][3]

-

A Pharmacophoric Element: The acidic proton and carbonyl oxygen can engage in crucial hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, anchoring the molecule in the active site.

This combination of a stable, aromatic core and a versatile functional group has led to the incorporation of the pyrazole scaffold into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Darolutamide.[4][5][6] Its prevalence extends to the agrochemical industry, where pyrazole derivatives are used as effective herbicides and pesticides.[7][8]

Historical Milestone: The Dawn of Pyrazole Synthesis

The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[7][9] His method, now famously known as the Knorr Pyrazole Synthesis , involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] This reaction was revolutionary for its time, providing a straightforward and high-yielding route to this important heterocyclic system.[9]

The fundamental mechanism involves two key steps: initial condensation between one carbonyl group and the hydrazine to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[9][10]

Diagram: The Knorr Pyrazole Synthesis Mechanism

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. jk-sci.com [jk-sci.com]

- 11. name-reaction.com [name-reaction.com]

CAS number for 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemistry. The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.[1][2] This document details the physicochemical properties, a plausible synthetic pathway, critical safety and handling protocols, and the compound's application as a strategic intermediate in drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] Compounds incorporating the pyrazole moiety have found extensive applications, from established nonsteroidal anti-inflammatory drugs (NSAIDs) to modern targeted cancer therapies.[1][2]

This compound (CAS No. 84547-92-2) is a highly functionalized derivative that serves as a valuable intermediate. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a nitro group—on the pyrazole core provides multiple reactive handles for synthetic chemists. This allows for the strategic and modular construction of complex molecules, making it a sought-after starting material in the synthesis of novel therapeutic agents and other advanced chemical products.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate identification and characterization are the first steps in any rigorous scientific investigation.

| Property | Value | Source |

| CAS Number | 84547-92-2 | [3] |

| Molecular Formula | C₄H₂ClN₃O₄ | [3] |

| Molecular Weight | 191.53 g/mol | [3] |

| MDL Number | MFCD03419328 | [3] |

| Canonical SMILES | O=C(C1=NNC(--INVALID-LINK--=O)=C1Cl)O | [3] |

| Appearance | White to light yellow powder/crystal |

Synthetic Strategy: A Plausible Pathway

While specific manufacturing processes are often proprietary, a logical synthetic route can be devised based on established pyrazole chemistry. The causality for this proposed pathway lies in the sequential introduction of functional groups, leveraging their directing effects and reactivity. A common approach begins with a base pyrazole structure, followed by electrophilic substitution reactions.

The synthesis could initiate from a precursor like 1H-pyrazole-3-carboxylic acid. The process would involve two key transformations: chlorination and nitration. The order of these steps is critical; performing chlorination first may be advantageous for controlling regioselectivity in the subsequent nitration step.

Experimental Protocol: Proposed Synthesis

-

Step 1: Chlorination of 1H-pyrazole-3-carboxylic acid.

-

Dissolve the starting material in a suitable solvent (e.g., acetic acid).

-

Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The use of a milder reagent like NCS can offer better control and reduce the formation of byproducts.

-

Heat the reaction mixture under controlled temperature to drive the reaction to completion.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated via precipitation by adding water, followed by filtration.

-

-

Step 2: Nitration of 4-chloro-1H-pyrazole-3-carboxylic acid.

-

Add the chlorinated intermediate to a mixture of concentrated sulfuric acid and nitric acid (a classic nitrating mixture) at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

The strong electron-withdrawing nature of the existing chloro and carboxylic acid groups will direct the incoming nitro group to the C5 position.

-

Allow the reaction to proceed until completion, again monitoring via TLC or LC-MS.

-

Carefully pour the reaction mixture over ice to precipitate the final product, this compound.

-

Collect the solid by filtration, wash with cold water to remove residual acid, and dry under vacuum.

-

References

An In-depth Technical Guide to 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, outline a detailed synthetic pathway, and describe robust analytical methods for its characterization. Furthermore, this document will explore the rationale behind its molecular design and its potential applications as a scaffold in modern drug discovery, grounded in the established pharmacological importance of the pyrazole nucleus.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.[2] Consequently, pyrazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][3][4]

The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in approved drugs and clinical candidates. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which in turn modulates its pharmacokinetic profile and biological activity.[2] The subject of this guide, this compound, is a prime example of a highly functionalized pyrazole designed for further chemical elaboration in drug discovery programs. The presence of electron-withdrawing chloro and nitro groups, alongside a carboxylic acid handle, makes it a versatile building block for creating libraries of novel compounds.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClN₃O₄ | [5] |

| Molecular Weight | 191.53 g/mol | [5] |

| CAS Number | 84547-92-2 | [5] |

| Appearance | Expected to be a solid | General knowledge |

| SMILES | O=C(C1=NNC(--INVALID-LINK--=O)=C1Cl)O | [5] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-chloro-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

-

To a stirred solution of diethyl 2-chloro-3-oxosuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate pyrazolone.

Step 2: Nitration

-

To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add the pyrazolone intermediate from Step 1 portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

Step 3: Hydrolysis

-

Suspend the nitro-pyrazole ester from Step 2 in a mixture of acetic acid and hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours until the ester is fully hydrolyzed (monitored by TLC or HPLC).

-

Cool the reaction mixture and pour it into cold water.

-

Filter the resulting precipitate, wash with water, and dry.

Purification Protocol

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or acetic acid.[7]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification method for carboxylic acids involves dissolving the compound in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent like ether to remove neutral impurities, and then re-precipitating the acid by adding a strong acid.[8]

Analytical Characterization: A Validated System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for monitoring reaction progress.[9]

-

Method: A reversed-phase HPLC (RP-HPLC) method is typically employed.[10]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[10]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (or methanol) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for the carboxylic acid.[10][11]

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[12]

-

¹H NMR: Due to the substitution pattern, only the NH proton of the pyrazole ring is expected to be visible. Its chemical shift will be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this proton is typically observed as a broad singlet in the downfield region (around 13-15 ppm).[12]

-

¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrazole ring and the carboxylic acid. The chemical shifts can be predicted, with the carboxylic carbon appearing significantly downfield (around 160-170 ppm). The carbons attached to the electron-withdrawing chloro and nitro groups will also be shifted downfield.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[9]

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for this polar, acidic compound, likely showing a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode.[9][14]

-

High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of C₄H₂ClN₃O₄.[9]

Applications and Mechanistic Insights in Drug Discovery

The structural features of this compound make it a highly valuable starting point for the synthesis of compound libraries for high-throughput screening.

-

Carboxylic Acid Handle: This functional group is ideal for amide coupling reactions, allowing for the introduction of a wide variety of amines and creating diverse molecular structures. This is a common strategy in drug discovery to explore the chemical space around a core scaffold.

-

Chloro and Nitro Groups: These electron-withdrawing groups significantly influence the electronic properties of the pyrazole ring.[2] They can participate in various chemical transformations, such as nucleophilic aromatic substitution, allowing for further diversification of the scaffold. From a pharmacological perspective, these groups can modulate binding affinity to biological targets and affect the compound's metabolic stability. For instance, nitroaromatic compounds have been explored as antibacterial agents and hypoxia-activated prodrugs in cancer therapy.[15]

Caption: Role as a scaffold for generating compound libraries.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. Based on safety data for similar compounds, the following precautions are recommended.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[19]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[16]

-

Skin: Wash off immediately with soap and plenty of water.[16]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of drug discovery. Its highly functionalized pyrazole core provides a robust and versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical methodologies for its characterization, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their research endeavors.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. meddocsonline.org [meddocsonline.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. chemscene.com [chemscene.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Utility of 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive overview of the applications and detailed experimental protocols for the versatile synthetic building block, 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development. We will explore the inherent reactivity of its distinct functional groups—the carboxylic acid, the nitro group, and the chloro substituent—and provide step-by-step protocols for its strategic manipulation in the synthesis of complex heterocyclic scaffolds, particularly those with therapeutic potential. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and practical utility.

Introduction: A Multifaceted Building Block

This compound is a highly functionalized pyrazole derivative that has emerged as a valuable scaffold in medicinal chemistry and organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three key functional groups, which can be selectively addressed to construct a diverse array of more complex molecular architectures. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the pyrazole ring, making it a unique substrate for various transformations.

Pyrazoles and their fused heterocyclic counterparts are prevalent motifs in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of the this compound core can, therefore, serve as a foundational step in the discovery of novel therapeutic agents.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 84547-92-2 | --INVALID-LINK-- |

| Molecular Formula | C₄H₂ClN₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 191.53 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | Supplier Data |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) | General Knowledge |

Synthetic Transformations and Protocols

The synthetic utility of this compound lies in the sequential or selective manipulation of its functional groups. The following sections provide detailed protocols for key transformations.

Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid at the 3-position is a prime handle for elaboration through amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating pharmacokinetic properties.

Causality of Experimental Choices: The activation of the carboxylic acid is crucial to overcome the formation of a non-reactive ammonium carboxylate salt with the amine.[2] We will detail two common and effective methods: one using the carbodiimide EDC with an activating agent (NHS), and another employing the uronium salt HATU, which is particularly effective for less reactive amines.[2][3]

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol is a widely used and reliable method for forming amide bonds.

-

Materials:

-

This compound (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

N-Hydroxysuccinimide (NHS) (1.2 eq)

-

Desired amine (primary or secondary) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add NHS (1.2 eq) and EDC (1.2 eq) at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the formation of the active NHS ester.

-

In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF.

-

Add the amine solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

-

Protocol 2: HATU-Mediated Amide Coupling